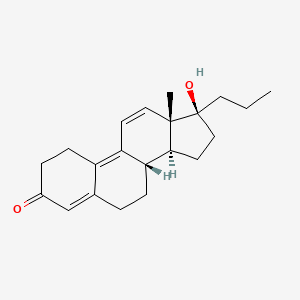
Propyltrenbolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyltrenbolone is a synthetic anabolic-androgenic steroid (AAS) belonging to the trenbolone family. It is characterized by its potent anabolic properties, which make it a popular choice in various scientific and industrial applications. This compound is known for its ability to promote muscle growth and enhance physical performance, making it a subject of interest in both medical research and sports science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyltrenbolone is synthesized through a series of chemical reactions starting from trenbolone. The synthesis involves the modification of the trenbolone molecule by introducing a propyl group at the C-17 position. This is typically achieved through alkylation reactions using propyl halides under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using advanced techniques such as liquid chromatography and mass spectrometry to ensure the purity and quality of the final product. The process includes enzymatic hydrolysis, extraction, and reconstitution steps to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Propyltrenbolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can modify the double bonds in the steroid structure.
Substitution: Halogenation and alkylation reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Alkylating agents: Propyl halides, methyl iodide.
Major Products Formed
The major products formed from these reactions include hydroxylated and alkylated derivatives of this compound, which can have varying degrees of anabolic and androgenic activity .
Aplicaciones Científicas De Investigación
Propyltrenbolone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of anabolic steroids and their derivatives.
Biology: Investigated for its effects on muscle growth, protein synthesis, and cellular metabolism.
Medicine: Explored for potential therapeutic uses in treating muscle wasting diseases and hormone deficiencies.
Industry: Utilized in the development of performance-enhancing drugs and veterinary medicine.
Mecanismo De Acción
Propyltrenbolone exerts its effects by binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The molecular targets and pathways involved include the androgen receptor signaling pathway, which regulates gene expression and promotes anabolic effects .
Comparación Con Compuestos Similares
Similar Compounds
Trenbolone: The parent compound of propyltrenbolone, known for its strong anabolic properties.
Methyltrenbolone: A methylated derivative with enhanced potency.
Ethyltrenbolone: An ethylated derivative with similar anabolic effects.
17-ketotrenbolone: A metabolite with distinct chemical properties
Uniqueness
This compound is unique due to the presence of the propyl group at the C-17 position, which enhances its anabolic activity and alters its metabolic profile compared to other trenbolone derivatives. This modification provides this compound with distinct pharmacokinetic properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C21H28O2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(8S,13S,14S,17S)-17-hydroxy-13-methyl-17-propyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h8,11,13,18-19,23H,3-7,9-10,12H2,1-2H3/t18-,19+,20+,21+/m1/s1 |
Clave InChI |
DHBPMXVCCQUSSE-ANULTFPQSA-N |
SMILES isomérico |
CCC[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O |
SMILES canónico |
CCCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



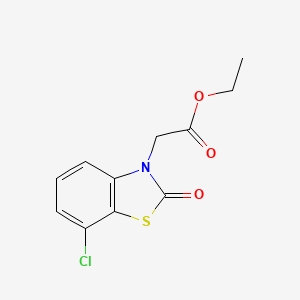

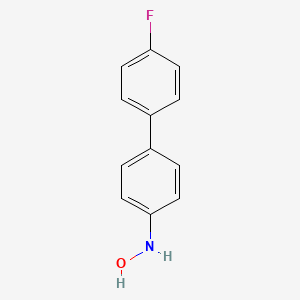
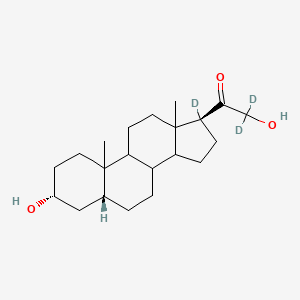
![Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate](/img/structure/B13408473.png)
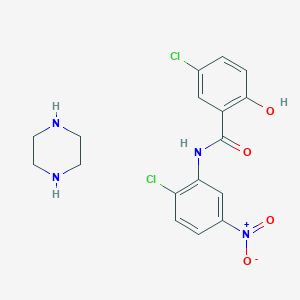
![Phenanthro[9,10-B]oxirene](/img/structure/B13408491.png)
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B13408492.png)
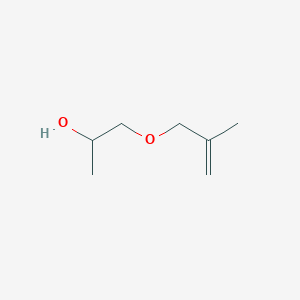
![2-Amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13408507.png)
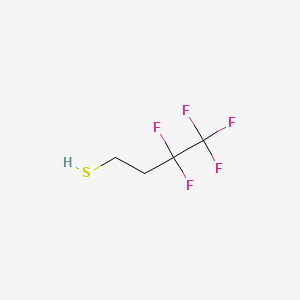

![N-[(E)-1-(4-Benzyl-piperazine-1-carbonyl)-2-(2-chloro-phenyl)-vinyl]-acetamide](/img/structure/B13408521.png)
